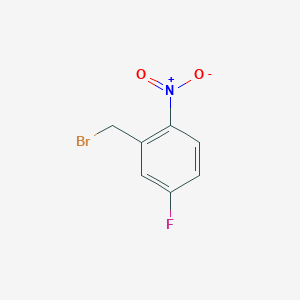

2-(Bromomethyl)-4-fluoro-1-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-4-fluoro-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-4-5-3-6(9)1-2-7(5)10(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODQWFPDKBKNTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441782 | |

| Record name | 2-(bromomethyl)-4-fluoro-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82420-35-7 | |

| Record name | 2-(Bromomethyl)-4-fluoro-1-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82420-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(bromomethyl)-4-fluoro-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-4-fluoro-1-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Bromomethyl)-4-fluoro-1-nitrobenzene

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-(Bromomethyl)-4-fluoro-1-nitrobenzene, a valuable reagent in synthetic organic chemistry. The information is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₅BrFNO₂.[1] Its chemical structure consists of a benzene ring substituted with a bromomethyl group, a fluorine atom, and a nitro group at positions 2, 4, and 1, respectively.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅BrFNO₂ | PubChem[1] |

| Molecular Weight | 234.02 g/mol | PubChem[1] |

| CAS Number | 82420-35-7 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 5-fluoro-2-nitrobenzyl bromide | PubChem[1] |

It is important to distinguish this compound from its isomer, 2-(Bromomethyl)-1-fluoro-4-nitrobenzene (CAS Number: 454-15-9).[2][3][4][5] The differing positions of the fluorine and nitro groups significantly influence their chemical reactivity and physical properties.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic protons of the bromomethyl group (CH₂Br) typically in the range of 4.5-5.0 ppm. The aromatic region would display complex splitting patterns for the three aromatic protons due to coupling with each other and with the fluorine atom.

-

¹³C NMR: The carbon NMR would show a signal for the benzylic carbon around 30-35 ppm. The aromatic carbons would appear in the range of 110-160 ppm, with the carbon attached to the nitro group being the most deshielded. The C-F coupling would be observable.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the nitro group (NO₂) at approximately 1520-1560 cm⁻¹ (asymmetric stretching) and 1340-1380 cm⁻¹ (symmetric stretching). Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, and C=C stretching in the 1400-1600 cm⁻¹ region. The C-Br stretching frequency is typically found in the 500-600 cm⁻¹ range.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation would likely involve the loss of the bromine atom and the nitro group.

Reactivity and Stability

The reactivity of this compound is primarily dictated by the presence of the bromomethyl and nitro groups.

-

Benzylic Bromide Reactivity: The bromomethyl group is a reactive site for nucleophilic substitution reactions. The benzylic position is activated, making the bromine a good leaving group. This allows for the introduction of various functional groups by reaction with nucleophiles such as amines, alcohols, thiols, and carbanions.

-

Influence of the Nitro Group: The electron-withdrawing nature of the nitro group further enhances the reactivity of the benzylic bromide towards nucleophilic attack. It also deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution, although the latter is less common than substitution at the benzylic position.

-

Stability and Storage: This compound is expected to be a lachrymator and should be handled with care in a well-ventilated fume hood. It should be stored in a cool, dry place away from moisture and strong bases to prevent decomposition. It is classified as a corrosive solid that causes severe skin burns and eye damage.[1]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the radical bromination of 4-fluoro-2-methyl-1-nitrobenzene. A general procedure, adapted from the synthesis of a similar compound, is described below.[6]

Reaction Scheme:

Materials:

-

4-fluoro-2-methyl-1-nitrobenzene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(isobutyronitrile) (AIBN)

-

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

-

Chloroform

-

Hexane

-

Ethyl acetate

-

Silica gel

Procedure:

-

To a solution of 4-fluoro-2-methyl-1-nitrobenzene in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of AIBN.[6]

-

Heat the reaction mixture at reflux (around 70-80 °C) for several hours. The reaction progress can be monitored by TLC or GC.[6]

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.[6]

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.[6]

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate solvent system to yield pure this compound.[6]

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

GHS Hazard Classification:

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[1]

-

Precautionary Statements: P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, P501.[1]

Handling Recommendations:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[7][8]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

-

Avoid contact with skin and eyes.[7]

-

In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[7][10]

Visualizations

The following diagrams illustrate the synthetic workflow and a typical reaction pathway for this compound.

Caption: Synthetic workflow for this compound.

Caption: Typical nucleophilic substitution reaction of this compound.

References

- 1. This compound | C7H5BrFNO2 | CID 10561643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Bromomethyl)-1-fluoro-4-nitrobenzene | C7H5BrFNO2 | CID 10353967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-BROMOMETHYL-1-FLUORO-4-NITROBENZENE CAS#: 454-15-9 [amp.chemicalbook.com]

- 4. 2-(Bromomethyl)-1-fluoro-4-nitrobenzene | CAS#:454-15-9 | Chemsrc [chemsrc.com]

- 5. Benzene,2-(bromomethyl)-1-fluoro-4-nitro- | 454-15-9 [chemnet.com]

- 6. 2-bromo-1-(bromomethyl)-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Navigating the Chemical Landscape of CAS 454-15-9: A Technical Guide

An important clarification regarding CAS number 454-15-9: Initial research reveals a discrepancy in public databases. While this number is correctly assigned to 2-(Bromomethyl)-1-fluoro-4-nitrobenzene , it is also frequently misattributed to 4-Iodo-L-phenylalanine . This guide will provide a comprehensive overview of the physical properties and structure of both compounds to ensure clarity for researchers, scientists, and drug development professionals.

Part 1: 4-Iodo-L-phenylalanine

4-Iodo-L-phenylalanine is an unnatural amino acid that has garnered significant interest in protein engineering and as a potential therapeutic agent, particularly in its radiolabeled form.

Physical Properties of 4-Iodo-L-phenylalanine

| Property | Value | Source |

| Molecular Formula | C9H10INO2 | [1] |

| Molecular Weight | 291.09 g/mol | [1][2] |

| Appearance | White to off-white powder | [1][3] |

| Melting Point | ~240°C (decomposes) | [1] |

| Boiling Point (Predicted) | 303.4 ± 27.0 °C | [4] |

| Density (Predicted) | 1.733 ± 0.06 g/cm3 | [4] |

| Optical Rotation [α]D20 | -6.5 ± 2º (c=2 in 80% AcOH) | [1] |

| Solubility | Partly miscible with water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1][3] |

| Storage Temperature | Room temperature for short-term, 4°C for long-term, or -20°C. | [1][4] |

Structural Elucidation and Experimental Protocols

The precise three-dimensional structure of 4-Iodo-L-phenylalanine is crucial for its biological function and applications. Various experimental techniques are employed for its characterization.

1. X-ray Crystallography and X-ray Absorption Near-Edge Structure (XANES) Spectroscopy:

These methods provide detailed insights into the crystalline structure and the electronic state of the iodine atom.

-

Methodology:

-

Crystal Growth: Single crystals of 4-Iodo-L-phenylalanine can be obtained through methods like vapor diffusion. For instance, dissolving the compound in a 30% acetic acid solution and using diethyl ether as an antisolvent can yield single crystals over several days.[5]

-

X-ray Diffraction Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and processed to determine the electron density map and, subsequently, the atomic arrangement within the crystal lattice.[5]

-

XANES Spectroscopy: To probe the electronic structure around the iodine atom, Iodine L-edge XANES measurements are performed. The sample, typically in powdered form, is irradiated with X-rays of varying energy, and the absorption is measured. The resulting spectrum provides information about the electronic transitions and the local atomic environment of the iodine atom.[5]

-

2. Enantiomeric Purity Determination:

Ensuring the enantiomeric purity of 4-Iodo-L-phenylalanine is critical, especially for its biological applications, as the L-isomer is preferentially recognized by transporters like LAT1.[6]

-

Methodology (High-Performance Liquid Chromatography - HPLC):

-

Chiral Stationary Phase: A chiral HPLC column is used to separate the L- and D-enantiomers.

-

Mobile Phase: A suitable mobile phase is selected to achieve optimal separation.

-

Detection: The separated enantiomers are detected using a UV detector. The retention times of the L- and D-isomers will differ, allowing for their quantification and the determination of enantiomeric excess.

-

Biological Significance and Transport Pathway

4-Iodo-L-phenylalanine's utility in cancer research stems from its selective uptake by tumor cells that overexpress the L-type amino acid transporter 1 (LAT1).[6]

References

- 1. usbio.net [usbio.net]

- 2. 4-Iodophenylalanine | C9H10INO2 | CID 134497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-4-Iodophenylalanine | 24250-85-9 [chemicalbook.com]

- 4. 454-15-9 | CAS DataBase [m.chemicalbook.com]

- 5. Probing Iodine Atom Interactions in 4-Iodo-L-phenylalanine Crystals by X-Ray Absorption Near-Edge Structure Spectroscopy [jstage.jst.go.jp]

- 6. 4-(131I)Iodo-L-phenylalanine | 76641-05-9 | Benchchem [benchchem.com]

An In-depth Technical Guide to 2-Fluoro-5-nitrobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-5-nitrobenzyl bromide, a key reagent in organic synthesis and a valuable tool for chemical biology and drug discovery. This document outlines its chemical properties, a representative synthesis protocol, and its application in the modification of biomolecules.

Core Properties and Data

2-Fluoro-5-nitrobenzyl bromide is a substituted aromatic compound with the chemical formula C₇H₅BrFNO₂. Its molecular structure, featuring a reactive benzyl bromide moiety and electron-withdrawing nitro and fluoro groups, makes it a versatile alkylating agent and a precursor for the synthesis of complex organic molecules.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrFNO₂ | |

| Molecular Weight | 234.02 g/mol | |

| CAS Number | 454-15-9 | |

| Appearance | Solid | |

| Melting Point | 80-82 °C | |

| Density | 1.7 g/cm³ | |

| Refractive Index | 1.58 |

Synthesis Protocol

Reaction:

2-Fluoro-5-nitrotoluene + N-Bromosuccinimide (NBS) --(Radical Initiator, Solvent)--> 2-Fluoro-5-nitrobenzyl bromide + Succinimide

Materials:

-

2-Fluoro-5-nitrotoluene

-

N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or benzoyl peroxide)

-

Anhydrous solvent (e.g., carbon tetrachloride or acetonitrile)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet is charged with 2-fluoro-5-nitrotoluene and the chosen anhydrous solvent.

-

Addition of Reagents: N-Bromosuccinimide and a catalytic amount of the radical initiator are added to the flask.

-

Reaction Conditions: The reaction mixture is heated to reflux under an inert atmosphere. The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 2-Fluoro-5-nitrobenzyl bromide.

Reactivity and Applications

The primary reactivity of 2-Fluoro-5-nitrobenzyl bromide stems from the labile carbon-bromine bond, making it an effective electrophile in nucleophilic substitution reactions. It is a valuable building block in medicinal chemistry and organic synthesis for the introduction of the 2-fluoro-5-nitrobenzyl moiety into various molecular scaffolds.

Key applications include:

-

Synthesis of Heterocyclic Compounds: It serves as a precursor in the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds, which are prevalent in many biologically active molecules.

-

Alkylation of Nucleophiles: It readily reacts with a wide range of nucleophiles, including amines, thiols, and carbanions, to form new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds.

-

Chemical Probes and Labeling: By analogy with similar compounds like 2-hydroxy-5-nitrobenzyl bromide, it has the potential to be used as a chemical probe for the modification of specific amino acid residues in proteins, such as tryptophan. This application is valuable for studying protein structure and function.[1][2]

Experimental Workflow: Protein Modification

The following diagram illustrates a general workflow for the use of a benzyl bromide derivative, such as 2-Fluoro-5-nitrobenzyl bromide, in the chemical modification of proteins, specifically targeting tryptophan residues.

Caption: Workflow for protein modification.

Logical Relationship: Synthetic Utility

The diagram below illustrates the central role of 2-Fluoro-5-nitrobenzyl bromide as a versatile building block in organic synthesis, leading to the formation of diverse molecular architectures.

Caption: Synthetic utility of the reagent.

References

A Technical Guide to the Solubility of 2-(Bromomethyl)-4-fluoro-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-(Bromomethyl)-4-fluoro-1-nitrobenzene, a key intermediate in various synthetic applications. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on predicted qualitative solubility in common laboratory solvents, based on the principles of chemical structure and polarity. Furthermore, it offers a comprehensive experimental protocol for determining the precise solubility of this compound.

Predicted Solubility Profile

The solubility of a compound is primarily dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound possesses a rigid aromatic ring substituted with a polar nitro group (-NO2), a moderately polar bromomethyl group (-CH2Br), and a highly electronegative fluorine atom (-F). The presence of these functional groups suggests that the molecule has a significant dipole moment, rendering it more soluble in polar organic solvents than in nonpolar ones. Its solubility in water is expected to be low due to the lack of hydrogen bond-donating groups and the overall hydrophobic nature of the benzene ring.

Based on the general principle of "like dissolves like," the predicted qualitative solubility of this compound in a range of common laboratory solvents is summarized in the table below. It is important to note that these are predictions and should be confirmed experimentally.

| Solvent Name | Solvent Type | Predicted Solubility | Rationale |

| Water (H₂O) | Protic, Polar | Insoluble | The hydrophobic benzene ring and the absence of hydrogen bond-donating groups limit solubility in water. |

| Methanol (CH₃OH) | Protic, Polar | Slightly Soluble to Soluble | The polarity of methanol should allow for some dissolution of the polar nitro and bromomethyl groups. |

| Ethanol (C₂H₅OH) | Protic, Polar | Slightly Soluble to Soluble | Similar to methanol, ethanol's polarity should facilitate some degree of solubility. |

| Acetone (C₃H₆O) | Aprotic, Polar | Soluble | As a polar aprotic solvent, acetone is likely to be a good solvent for this compound due to dipole-dipole interactions. |

| Dichloromethane (CH₂Cl₂) | Aprotic, Moderately Polar | Soluble | The moderate polarity of dichloromethane should effectively solvate the compound. |

| Chloroform (CHCl₃) | Aprotic, Moderately Polar | Soluble | Similar to dichloromethane, chloroform is expected to be a suitable solvent. |

| Diethyl Ether (C₄H₁₀O) | Aprotic, Slightly Polar | Slightly Soluble | The low polarity of diethyl ether may limit its ability to dissolve the compound. |

| Toluene (C₇H₈) | Aprotic, Nonpolar | Slightly Soluble to Insoluble | The nonpolar nature of toluene is not ideal for solvating the polar functional groups of the compound. |

| Hexane (C₆H₁₄) | Aprotic, Nonpolar | Insoluble | As a nonpolar solvent, hexane is unlikely to dissolve the polar compound. |

| N,N-Dimethylformamide (DMF) | Aprotic, Polar | Soluble | DMF is a strong polar aprotic solvent and is expected to be an excellent solvent for this compound. |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Soluble | DMSO is another strong polar aprotic solvent that should readily dissolve the compound. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound in various solvents.

Materials and Equipment

-

This compound (high purity)

-

A selection of common laboratory solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath (e.g., 25 °C) and stir the suspensions for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter to remove any remaining undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted solutions using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Calculate the concentration of the compound in the original saturated solution based on the dilution factor.

-

-

Data Reporting:

-

Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Repeat the experiment at different temperatures if temperature-dependent solubility data is required.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: Workflow for determining the solubility of an organic compound.

An In-depth Technical Guide to the Stability and Storage of 2-(Bromomethyl)-4-fluoro-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(bromomethyl)-4-fluoro-1-nitrobenzene (CAS No: 82420-35-7).[1] Given the reactive nature of the bromomethyl and nitro functionalities, proper handling and storage are critical to ensure the compound's integrity and for safety. This document synthesizes available data on analogous compounds to provide a robust framework for stability assessment and outlines detailed experimental protocols for in-house evaluation.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₅BrFNO₂ and a molecular weight of 234.02 g/mol .[1][2] It is typically a solid at room temperature.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrFNO₂ | [2] |

| Molecular Weight | 234.02 g/mol | [1] |

| Physical Form | Solid | |

| Boiling Point | 303.4±27.0 °C at 760 mmHg | [2] |

| Density | 1.7±0.1 g/cm³ | [2] |

Stability Profile

Based on the known reactivity of benzyl bromides and nitroaromatic compounds, this compound is expected to be sensitive to several environmental factors. The material is generally considered stable under recommended storage conditions.

Key Stability Considerations:

-

Light Sensitivity (Photodegradation): Nitroaromatic compounds can undergo photodegradation upon exposure to UV-visible light.[4][5][6] The energy from light can promote the cleavage of the carbon-bromine bond or lead to reactions involving the nitro group. It is prudent to assume the compound is light-sensitive.[4][6]

-

Thermal Decomposition: Elevated temperatures can induce decomposition. Studies on benzyl radicals, formed from precursors like benzyl bromide, show that thermal decomposition can occur at high temperatures, leading to complex mixtures of products.[7][8][9] For 4-nitrobenzyl bromide, decomposition is noted at its boiling point of 289°C.[10]

-

Incompatibilities: This compound is incompatible with strong bases and strong oxidizing agents.[10] Strong bases can promote elimination or substitution reactions at the benzylic position. Oxidizing agents can react with the molecule, potentially leading to vigorous or hazardous reactions.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Room temperature is generally acceptable. | To minimize thermal degradation and slow down potential hydrolysis. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To protect against moisture and atmospheric oxygen. |

| Light | Protect from light by using an amber or opaque container. | To prevent photodegradation. |

| Container | Keep container tightly closed and sealed in a dry environment. | To prevent ingress of moisture and air. |

| Location | Store in a well-ventilated area. | For safety in case of accidental release. |

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments to assess the stability of this compound.

Accelerated Stability Study (Thermal and Humidity Stress)

This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines for stability testing.

Objective: To evaluate the stability of the compound under accelerated temperature and humidity conditions to predict its long-term stability and shelf-life.

Methodology:

-

Sample Preparation: Prepare multiple, identical samples of the compound in loosely capped vials to allow for atmospheric exposure.

-

Storage Conditions: Place the samples in stability chambers set to the following conditions:

-

40°C ± 2°C / 75% RH ± 5% RH

-

-

Time Points: Pull samples for analysis at initial (T=0), 1, 3, and 6 months.

-

Analytical Method: Use a stability-indicating HPLC method to determine the purity of the compound and quantify any degradation products.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Column: C18 reverse-phase column.

-

Detection: UV detector at a wavelength appropriate for the compound's chromophore (e.g., 254 nm).

-

-

Data Analysis: Plot the percentage of the parent compound remaining against time for each condition. Calculate the degradation rate constant if the degradation follows a specific order (e.g., zero-order or first-order kinetics).

Caption: Workflow for Accelerated Stability Testing.

Photostability Study

This protocol is adapted from OECD Test Guideline 432 and ICH Q1B guidelines.[11]

Objective: To determine the compound's sensitivity to light.

Methodology:

-

Sample Preparation: Prepare two sets of samples. Wrap one set completely in aluminum foil to serve as the dark control.

-

Light Exposure: Place both sets of samples in a photostability chamber equipped with a light source that conforms to ICH Q1B options (e.g., a xenon lamp or a metal halide lamp).

-

Exposure Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis: After the exposure period, analyze both the exposed samples and the dark controls using the stability-indicating HPLC method described in section 4.1.

-

Data Analysis: Compare the purity and degradation profiles of the exposed samples to the dark controls. A significant difference indicates photosensitivity.

Caption: Workflow for Photostability Assessment.

Compatibility with Oxidizing Agents

Objective: To assess the reactivity of the compound with a common laboratory oxidizing agent.

Methodology:

-

Reagent Preparation: Prepare a solution of the compound in a suitable inert solvent (e.g., acetonitrile). Also, prepare a solution of a common oxidizing agent, such as hydrogen peroxide or potassium permanganate, in a compatible solvent.

-

Reaction: In a controlled environment (e.g., a fume hood), add the oxidizing agent solution dropwise to the solution of the compound at room temperature.

-

Monitoring: Monitor the reaction for any signs of reactivity, such as a color change, gas evolution, or an exothermic event (temperature increase).

-

Analysis: After a set period (e.g., 1 hour), quench the reaction and analyze the mixture by HPLC or TLC to determine if the parent compound has been consumed and to identify any new products.

Caption: Logical Flow for Oxidizer Compatibility Test.

Conclusion

This compound is a valuable research chemical that requires careful handling and storage to ensure its stability. The primary degradation pathways are likely hydrolysis, photodegradation, and thermal decomposition. By adhering to the recommended storage conditions—cool, dry, dark, and under an inert atmosphere—users can significantly extend the shelf-life and maintain the purity of the compound. The experimental protocols provided in this guide offer a framework for a thorough stability assessment, enabling researchers to confidently use this reagent in their work.

References

- 1. This compound | C7H5BrFNO2 | CID 10561643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Bromomethyl)-1-fluoro-4-nitrobenzene | CAS#:454-15-9 | Chemsrc [chemsrc.com]

- 3. Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol [hrcak.srce.hr]

- 4. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. High-temperature thermal decomposition of benzyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]

- 11. Phototoxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

Acquiring 2-(Bromomethyl)-4-fluoro-1-nitrobenzene material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-(Bromomethyl)-4-fluoro-1-nitrobenzene, a key intermediate in various synthetic applications. The following sections detail its chemical and physical properties, associated hazards, safe handling protocols, and a representative synthetic methodology. All quantitative data is presented in standardized tables for clarity and ease of comparison.

Chemical Identification and Properties

This compound is a substituted aromatic compound with the CAS number 82420-35-7.[1] Its structural and physical properties are summarized below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 5-fluoro-2-nitrobenzyl bromide[1] |

| CAS Number | 82420-35-7[1] |

| Molecular Formula | C₇H₅BrFNO₂[1] |

| Molecular Weight | 234.02 g/mol [1] |

| Physical Form | Solid |

Table 1: Chemical Identifiers for this compound

| Property | Value |

| Molecular Weight | 234.02 g/mol [1] |

| Exact Mass | 232.94877 Da[1] |

| Physical Form | Solid |

Table 2: Physicochemical Properties

Hazard Identification and Safety Information

This compound is classified as hazardous and requires careful handling. The Globally Harmonized System (GHS) classification indicates that it can cause severe skin burns and eye damage.[1]

| Hazard Class | GHS Code | Description |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage[1] |

| Acute Toxicity, Oral (Harmful) | H302 | Harmful if swallowed |

Table 3: GHS Hazard Classification

Signal Word: Danger[1]

Hazard Pictograms:

-

GHS05 (Corrosion)

Precautionary Statements:

A comprehensive list of precautionary statements includes P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and specific first aid and disposal instructions.[1]

Safe Handling and Storage Workflow

Proper handling and storage are crucial to minimize risks. The following workflow outlines the necessary steps for safely managing this chemical in a laboratory setting.

References

1H NMR Spectral Analysis of 2-Fluoro-5-nitrobenzyl bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected 1H Nuclear Magnetic Resonance (NMR) spectral data for 2-Fluoro-5-nitrobenzyl bromide. Due to the absence of a publicly available, experimentally verified spectrum for this specific compound, this guide presents a predicted spectrum based on the analysis of structurally similar molecules. The methodologies for 1H NMR spectroscopy and the interpretation of the spectral data are also detailed to assist researchers in their work with this and related compounds.

Predicted 1H NMR Spectral Data

The predicted 1H NMR spectral data for 2-Fluoro-5-nitrobenzyl bromide is summarized in the table below. The predictions are based on established principles of NMR spectroscopy, including the electronic effects of substituents on the benzene ring and analysis of spectral data from analogous compounds.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| -CH₂Br | ~ 4.7 | Singlet (s) | - | 2H |

| H-3 | ~ 8.3 | Doublet of doublets (dd) | J(H3-H4) ≈ 9.0, J(H3-F) ≈ 5.0 | 1H |

| H-4 | ~ 7.4 | Triplet of doublets (td) or Doublet of doublets of doublets (ddd) | J(H4-H3) ≈ 9.0, J(H4-H6) ≈ 2.5, J(H4-F) ≈ 9.0 | 1H |

| H-6 | ~ 8.2 | Doublet of doublets (dd) | J(H6-H4) ≈ 2.5, J(H6-F) ≈ 3.0 | 1H |

Structural and Spectral Correlation

The structure of 2-Fluoro-5-nitrobenzyl bromide with the designated proton numbering is shown below. The predicted chemical shifts are influenced by the electron-withdrawing effects of the nitro (-NO₂) and fluoro (-F) groups, and the bromine (-Br) atom. The benzylic protons (-CH₂Br) are expected to appear as a singlet downfield due to the adjacent electronegative bromine atom. The aromatic protons (H-3, H-4, and H-6) will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

Experimental Protocol: 1H NMR Spectroscopy

A standard protocol for acquiring a high-quality 1H NMR spectrum for a compound like 2-Fluoro-5-nitrobenzyl bromide is provided below.

1. Sample Preparation:

-

Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

-

Solvent: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; it should dissolve the compound well and its residual proton signals should not overlap with the analyte signals.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shift scale.

-

Filtration: To ensure a homogeneous solution and prevent line broadening, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution of complex multiplets.

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform shimming of the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp spectral lines.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient for a 1H spectrum.

-

Number of Scans: Acquire a suitable number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally sufficient for qualitative 1H NMR. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.

-

Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm for most organic compounds).

-

3. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the area under each signal to determine the relative number of protons contributing to each resonance.

-

Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal in the spectrum.

This comprehensive guide provides researchers with the necessary information to understand, predict, and acquire the 1H NMR spectrum of 2-Fluoro-5-nitrobenzyl bromide, facilitating its identification and characterization in various research and development applications.

13C NMR Characterization of 2-(Bromomethyl)-4-fluoro-1-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 13C Nuclear Magnetic Resonance (NMR) characterization of 2-(bromomethyl)-4-fluoro-1-nitrobenzene. Due to the absence of publicly available, fully assigned experimental 13C NMR data for this specific compound, this document presents predicted chemical shifts based on established substituent effects on benzene rings. Furthermore, a detailed experimental protocol for acquiring a high-quality 13C NMR spectrum is provided, along with a logical workflow for the characterization process.

Predicted 13C NMR Data

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These predictions are based on the known effects of nitro, fluoro, and bromomethyl substituents on the chemical shifts of the carbon atoms in a benzene ring. The electron-withdrawing nature of the nitro and fluoro groups is expected to cause a significant downfield shift for the carbons they are directly attached to or are in ortho or para positions. The bromomethyl group, being less electronegative, will have a more moderate effect.

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C1 (-NO₂) | 148 - 152 | Doublet |

| C2 (-CH₂Br) | 135 - 139 | Doublet |

| C3 | 125 - 129 | Singlet |

| C4 (-F) | 162 - 166 | Doublet (Large ¹JCF) |

| C5 | 118 - 122 | Doublet |

| C6 | 128 - 132 | Doublet |

| -CH₂Br | 30 - 35 | Singlet |

Note: The multiplicity of the aromatic carbons is predicted based on their coupling with the fluorine atom. The actual coupling constants would need to be determined experimentally.

Experimental Protocol

This section outlines a standard procedure for the acquisition of a 13C NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 20-50 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

-

Nucleus: ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Solvent: Set to the deuterated solvent used for sample preparation.

-

Temperature: 298 K (25 °C).

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans: 1024 to 4096 scans, depending on the sample concentration. More scans will improve the signal-to-noise ratio.

-

Decoupling: Broadband proton decoupling.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the spectrum by setting the TMS peak to 0 ppm.

-

Integrate the peaks to determine their relative areas (note: in proton-decoupled ¹³C NMR, peak intensities are not always directly proportional to the number of carbons).

-

Analyze the chemical shifts and multiplicities (due to C-F coupling) to assign the peaks to the respective carbon atoms in the molecule.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the 13C NMR characterization of this compound.

Caption: Workflow for 13C NMR characterization.

FT-IR Spectrum Analysis of 2-(Bromomethyl)-4-fluoro-1-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-(Bromomethyl)-4-fluoro-1-nitrobenzene. This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and reaction monitoring. This document outlines the expected vibrational frequencies, provides a detailed experimental protocol for spectral acquisition, and presents a logical workflow for the analysis.

Core Data Presentation: Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups. The following table summarizes the predicted absorption bands, their corresponding vibrational modes, and typical wavenumber ranges.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3100 - 3000 | Medium - Weak | C-H Stretch | Aromatic Ring |

| 2970 - 2950 | Weak | Asymmetric CH₂ Stretch | Bromomethyl (-CH₂Br) |

| 2880 - 2860 | Weak | Symmetric CH₂ Stretch | Bromomethyl (-CH₂Br) |

| 1615 - 1590 | Medium | C=C Stretch | Aromatic Ring |

| 1530 - 1510 | Strong | Asymmetric NO₂ Stretch | Nitro (-NO₂) |

| 1490 - 1470 | Medium | C=C Stretch | Aromatic Ring |

| 1440 - 1420 | Medium | CH₂ Scissoring | Bromomethyl (-CH₂Br) |

| 1350 - 1330 | Strong | Symmetric NO₂ Stretch | Nitro (-NO₂) |

| 1260 - 1240 | Strong | C-F Stretch | Fluoroaromatic |

| 850 - 830 | Strong | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Ring |

| 750 - 730 | Medium | C-N-O Bending | Nitro (-NO₂) |

| 680 - 660 | Medium - Strong | C-Br Stretch | Benzyl Bromide |

Experimental Protocol: Acquiring the FT-IR Spectrum

This section details a standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.

Objective: To obtain a high-quality FT-IR spectrum of this compound.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

This compound (solid sample).

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Lint-free wipes.

-

Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat.

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Confirm that the ATR accessory is correctly installed.

-

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) to remove any residues. Allow the crystal to air dry completely.

-

Acquire a background spectrum. This will measure the absorbance of the ambient environment (e.g., CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

-

-

Sample Preparation and Loading:

-

Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula.

-

Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Acquire the FT-IR spectrum of the sample. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

-

For a high-quality spectrum, co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Perform a baseline correction if necessary to ensure the absorption peaks originate from a flat baseline.

-

Identify and label the major absorption peaks in the spectrum.

-

Compare the obtained peak positions with the expected values from the data table and correlation charts to confirm the identity and purity of the compound.

-

-

Cleaning:

-

Retract the press arm and carefully remove the sample from the ATR crystal using a spatula and a dry, lint-free wipe.

-

Clean the crystal surface thoroughly with a solvent-dampened wipe to ensure no sample residue remains for the next user.

-

Mandatory Visualizations

The following diagrams illustrate the key aspects of the FT-IR analysis workflow and the structural-spectral relationships of this compound.

In-Depth Technical Guide: Mass Spectrometry Analysis of 4-Fluoro-N-methyl-L-phenylalanine (CAS 454-15-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry data for 4-Fluoro-N-methyl-L-phenylalanine. Due to the limited availability of public mass spectrometry data for this specific compound, this guide includes predicted fragmentation patterns based on the analysis of structurally similar molecules. It also offers detailed experimental protocols for its analysis via Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

4-Fluoro-N-methyl-L-phenylalanine is a synthetic amino acid derivative of significant interest in drug discovery and peptide design. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while N-methylation can improve pharmacokinetic properties such as cell permeability and resistance to enzymatic degradation. Accurate mass spectrometric analysis is crucial for the characterization and quantification of this compound in various research and development stages.

It is important to note that the CAS number 454-15-9 has been incorrectly associated with this compound in some databases. The correct molecular formula for 4-Fluoro-N-methyl-L-phenylalanine is C₁₀H₁₂FNO₂, with an approximate molecular weight of 197.21 g/mol .

Predicted Mass Spectrometry Data

The expected fragmentation of the parent ion would involve characteristic losses from the amino acid structure. The table below summarizes the predicted quantitative data for the parent ion and its major fragments.

| Description | Predicted m/z | Predicted Relative Intensity |

| Protonated Parent Ion [M+H]⁺ | 198.09 | High |

| Loss of H₂O | 180.08 | Moderate |

| Loss of COOH | 152.10 | High |

| Loss of the entire amino acid head group | 123.05 | Moderate to High |

| Fragment corresponding to the fluorobenzyl moiety | 109.04 | High |

Experimental Protocols

The following is a detailed methodology for the analysis of 4-Fluoro-N-methyl-L-phenylalanine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

A clean sample is essential for accurate mass spectrometric analysis.

-

Standard Preparation:

-

Prepare a stock solution of 4-Fluoro-N-methyl-L-phenylalanine at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of water and acetonitrile.

-

Perform serial dilutions from the stock solution to create a series of calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

-

Biological Sample Preparation (e.g., Plasma):

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Liquid Chromatography (LC) Conditions

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating the analyte from matrix components.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-7 min: 95% B

-

7-7.1 min: 95% to 5% B

-

7.1-10 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for qualitative analysis.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 600 L/hr.

-

Collision Gas: Argon.

-

MRM Transitions (Predicted):

-

Precursor Ion (m/z): 198.1

-

Product Ion 1 (m/z): 152.1 (Loss of COOH)

-

Product Ion 2 (m/z): 109.0 (Fluorobenzyl fragment)

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of 4-Fluoro-N-methyl-L-phenylalanine.

Caption: LC-MS/MS workflow for 4-Fluoro-N-methyl-L-phenylalanine.

Predicted Fragmentation Pathway

This diagram illustrates the predicted fragmentation of the protonated 4-Fluoro-N-methyl-L-phenylalanine molecule.

Caption: Predicted fragmentation of 4-Fluoro-N-methyl-L-phenylalanine.

The Versatility of 2-(Bromomethyl)-4-fluoro-1-nitrobenzene: A Technical Guide for Synthetic Chemists

For Immediate Release

[City, State] – 2-(Bromomethyl)-4-fluoro-1-nitrobenzene has emerged as a pivotal synthetic building block for researchers, scientists, and drug development professionals. Its unique combination of reactive functional groups—a benzylic bromide, an activating nitro group, and a fluorine substituent—offers a versatile platform for the construction of a wide array of complex organic molecules, particularly in the realm of medicinal chemistry. This in-depth technical guide explores the core applications of this reagent, providing detailed experimental protocols, quantitative data, and visual workflows to empower innovation in chemical synthesis.

Core Reactivity and Synthetic Applications

This compound is primarily utilized for its electrophilic nature at the benzylic carbon, making it an excellent substrate for nucleophilic substitution reactions. The presence of the electron-withdrawing nitro group further activates the benzene ring towards nucleophilic aromatic substitution, although the benzylic bromide is significantly more reactive. The fluorine atom provides a valuable tool for modulating the physicochemical properties of the final products, such as lipophilicity and metabolic stability, which is of paramount importance in drug design.

Key applications of this building block include:

-

N-Alkylation of Amines and Heterocycles: The benzylic bromide readily reacts with a diverse range of primary and secondary amines, as well as nitrogen-containing heterocycles, to form new carbon-nitrogen bonds. This reaction is fundamental in the synthesis of various biologically active compounds, including kinase inhibitors and other therapeutic agents.

-

Synthesis of Ethers and Thioethers: Reaction with alcohols, phenols, and thiols provides straightforward access to the corresponding ethers and thioethers. These moieties are prevalent in numerous pharmaceutical compounds.

-

Formation of Azides for Click Chemistry: Facile conversion of the bromide to an azide using sodium azide furnishes a key intermediate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This powerful and efficient reaction allows for the modular construction of complex molecular architectures, such as triazole-containing compounds.

-

Precursor to Benzo-fused Heterocycles: The dual reactivity of the molecule can be exploited in tandem or sequential reactions to construct various benzo-fused heterocyclic systems, such as quinazolines and benzoxazines. These scaffolds are common in many biologically active natural products and synthetic drugs.

Experimental Protocols and Data

The following sections provide detailed methodologies for key transformations involving this compound, accompanied by representative quantitative data.

N-Alkylation of a Primary Amine

This protocol details the reaction of this compound with a generic primary amine.

Reaction Scheme:

Caption: General N-alkylation reaction.

Experimental Protocol:

-

To a solution of the primary amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add a solution of this compound (1.1 eq) in DMF dropwise over 10 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Entry | Nucleophile (R-NH₂) | Solvent | Base | Time (h) | Temp (°C) | Yield (%) |

| 1 | Aniline | DMF | K₂CO₃ | 16 | 25 | 85 |

| 2 | Benzylamine | CH₃CN | Cs₂CO₃ | 12 | 25 | 92 |

| 3 | Morpholine | THF | Et₃N | 24 | 50 | 78 |

Table 1: Representative yields for N-alkylation reactions.

Synthesis of 2-(Azidomethyl)-4-fluoro-1-nitrobenzene

This protocol describes the conversion of the benzylic bromide to an azide, a key precursor for click chemistry.

Reaction Scheme:

Caption: Synthesis of the corresponding azide.

Experimental Protocol:

-

Dissolve this compound (1.0 eq) in dimethyl sulfoxide (DMSO, 0.5 M).

-

Add sodium azide (1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to afford the crude product, which can often be used in the next step without further purification.

| Entry | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | DMSO | 4 | 25 | >95 |

| 2 | DMF | 6 | 25 | 90 |

Table 2: Reaction conditions for azide formation.

One-Pot Azide Formation and Click Chemistry

This workflow illustrates a highly efficient one-pot procedure combining the azide formation with a subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Workflow Diagram:

Caption: One-pot azide formation and click reaction.

Subsequent Transformations of the Nitro Group

A significant advantage of using this compound as a building block is the synthetic versatility of the nitro group. Following the initial substitution or cyclization reactions, the nitro group can be readily reduced to an amine. This newly formed amino group can then participate in a variety of subsequent chemical transformations, including:

-

Amide bond formation: Reaction with carboxylic acids or their derivatives.

-

Sulfonamide formation: Reaction with sulfonyl chlorides.

-

Diazotization: Leading to the formation of diazonium salts, which are versatile intermediates for introducing a range of functional groups (e.g., -OH, -CN, -X).

-

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Cyclization reactions: The amine can act as a nucleophile in intramolecular reactions to form heterocyclic rings.

Reduction of the Nitro Group:

Caption: Reduction of the nitro group to an amine.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its trifunctional nature allows for the efficient and modular construction of a diverse range of complex molecules with potential applications in drug discovery and materials science. The straightforward reactivity of the benzylic bromide, coupled with the synthetic utility of the nitro and fluoro groups, provides chemists with a powerful tool for the rapid generation of novel chemical entities. The protocols and data presented in this guide serve as a foundation for the further exploration and application of this important synthetic intermediate.

An In-depth Technical Guide to Fluorinated Nitroaromatics in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated nitroaromatic compounds have emerged as versatile and highly valuable building blocks in modern organic synthesis. The strategic introduction of fluorine atoms and nitro groups onto an aromatic scaffold imparts unique electronic properties, reactivity patterns, and physiological characteristics. The strong electron-withdrawing nature of both substituents activates the aromatic ring for various transformations, most notably nucleophilic aromatic substitution (SNAr), while also influencing the acidity, lipophilicity, and metabolic stability of the molecule. These attributes have made fluorinated nitroaromatics indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this important class of compounds, with a focus on practical experimental protocols and quantitative data to aid researchers in their synthetic endeavors.

Synthesis of Fluorinated Nitroaromatics

The primary methods for the synthesis of fluorinated nitroaromatics involve the direct nitration of fluorinated aromatic precursors or the nucleophilic substitution of other halogens with fluoride on a nitroaromatic ring.

Electrophilic Nitration of Fluoroaromatics

The direct nitration of fluoroaromatic compounds is a common and effective method for introducing a nitro group. The fluorine atom is an ortho-, para-directing deactivator, leading to a mixture of isomers. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

General Experimental Protocol: Nitration of Fluorobenzene

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is placed in an ice-water bath.

-

Reagents:

-

Fluorobenzene (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

-

Procedure:

-

Concentrated sulfuric acid is added to the flask and cooled to 0-5 °C.

-

A pre-cooled mixture of concentrated nitric acid and sulfuric acid is added dropwise to the stirred sulfuric acid, maintaining the temperature below 10 °C.

-

Fluorobenzene is then added dropwise to the nitrating mixture at a rate that keeps the temperature between 0-5 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified time, monitoring the progress by TLC or GC.

-

The reaction is quenched by pouring it onto crushed ice.

-

The product is extracted with an organic solvent (e.g., dichloromethane or diethyl ether).

-

The organic layer is washed with water, a dilute solution of sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation or chromatography to separate the isomers.

-

| Starting Material | Nitrating Agent | Temperature (°C) | Time (h) | Major Products | Yield (%) |

| Fluorobenzene | HNO₃/H₂SO₄ | 0-5 | 1 | 4-Fluoronitrobenzene, 2-Fluoronitrobenzene | ~90 (combined) |

| 1,3-Difluorobenzene | HNO₃/H₂SO₄ | 25 | 2 | 2,4-Difluoronitrobenzene | 85 |

| 1-Chloro-4-fluorobenzene | HNO₃/H₂SO₄ | 10-20 | 3 | 1-Chloro-4-fluoro-2-nitrobenzene | 92 |

Table 1: Synthesis of Fluorinated Nitroaromatics via Electrophilic Nitration.

Nucleophilic Aromatic Substitution (Halex Reaction)

The Halogen Exchange (Halex) reaction is another powerful method for synthesizing fluorinated nitroaromatics. This typically involves the displacement of a chloride or bromide with fluoride using a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent. The presence of one or more nitro groups is crucial as they activate the ring towards nucleophilic attack.

General Experimental Protocol: Fluorination of 2,4-Dinitrochlorobenzene

-

Reaction Setup: A flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet is charged with the starting material and fluoride source.

-

Reagents:

-

2,4-Dinitrochlorobenzene (1.0 eq)

-

Spray-dried Potassium Fluoride (KF) (1.5-2.0 eq)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Sulfolane)

-

-

Procedure:

-

2,4-Dinitrochlorobenzene and potassium fluoride are suspended in the solvent.

-

The mixture is heated to a high temperature (typically 150-220 °C) and stirred vigorously for several hours.

-

The reaction progress is monitored by TLC or GC.

-

After completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.

-

The filtrate is diluted with water and the product is extracted with an organic solvent.

-

The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the product is purified by recrystallization or chromatography.

-

| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 2,4-Dinitrochlorobenzene | KF | DMSO | 160 | 4 | 2,4-Dinitrofluorobenzene | 95 |

| 3,4-Dichloronitrobenzene | KF | Sulfolane | 210 | 6 | 3-Chloro-4-fluoronitrobenzene | 88 |

| 2,6-Dichloronitrobenzene | CsF | DMF | 150 | 5 | 2-Chloro-6-fluoronitrobenzene | 75 |

Table 2: Synthesis of Fluorinated Nitroaromatics via Halex Reaction.

Reactivity of Fluorinated Nitroaromatics

The electron-deficient nature of the aromatic ring in fluorinated nitroaromatics governs their reactivity, making them excellent substrates for a variety of transformations.

Nucleophilic Aromatic Substitution (SNAr)

This is the most characteristic reaction of fluorinated nitroaromatics. The nitro group(s) strongly activate the ring towards attack by nucleophiles, and the fluorine atom, despite being a poor leaving group in SN2 reactions, is an excellent leaving group in SNAr due to its high electronegativity which polarizes the C-F bond and facilitates the initial nucleophilic attack. The reaction proceeds via a Meisenheimer complex intermediate.

General Experimental Protocol: Reaction of 1-Fluoro-4-nitrobenzene with Piperidine

-

Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

-

Reagents:

-

1-Fluoro-4-nitrobenzene (1.0 eq)

-

Piperidine (1.1 eq)

-

Solvent (e.g., Ethanol, DMF)

-

-

Procedure:

-

1-Fluoro-4-nitrobenzene is dissolved in the solvent.

-

Piperidine is added to the solution.

-

The reaction mixture is heated to reflux and the progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent and washed with water and brine.

-

The organic layer is dried and concentrated to give the crude product, which is purified by chromatography or recrystallization.

-

| Fluorinated Nitroaromatic | Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1-Fluoro-4-nitrobenzene | Piperidine | Ethanol | 78 | 2 | 1-(4-Nitrophenyl)piperidine | 98 |

| 1-Fluoro-2,4-dinitrobenzene | Aniline | DMF | 100 | 1 | 2,4-Dinitro-N-phenylaniline | 95 |

| 4-Fluoro-3-nitrotoluene | Sodium methoxide | Methanol | 65 | 3 | 4-Methoxy-3-nitrotoluene | 92 |

Table 3: Examples of Nucleophilic Aromatic Substitution Reactions.

Reduction of the Nitro Group

The nitro group of fluorinated nitroaromatics can be readily reduced to an amino group, providing access to valuable fluorinated anilines, which are key intermediates in the synthesis of many pharmaceuticals and agrochemicals. Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C, H₂/PtO₂) and metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl).

General Experimental Protocol: Catalytic Hydrogenation of 4-Fluoronitrobenzene

-

Reaction Setup: A pressure-resistant flask (e.g., a Parr shaker bottle) is used.

-

Reagents:

-

4-Fluoronitrobenzene (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (1-5 mol%)

-

Solvent (e.g., Ethanol, Methanol, Ethyl Acetate)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

4-Fluoronitrobenzene is dissolved in the solvent in the reaction vessel.

-

The Pd/C catalyst is carefully added under an inert atmosphere (e.g., nitrogen or argon).

-

The vessel is sealed, evacuated, and purged with hydrogen gas several times.

-

The reaction is stirred under a positive pressure of hydrogen (typically 1-4 atm) at room temperature until the starting material is consumed (monitored by TLC or GC).

-

The reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The solvent is removed from the filtrate under reduced pressure to yield 4-fluoroaniline.

-

| Starting Material | Reducing Agent/Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Product | Yield (%) |

| 4-Fluoronitrobenzene | H₂/10% Pd-C | Ethanol | 1 | 25 | 4-Fluoroaniline | >95 |

| 2,4-Difluoronitrobenzene | H₂/PtO₂ | Ethyl Acetate | 3 | 25 | 2,4-Difluoroaniline | 98 |

| 3-Chloro-4-fluoronitrobenzene | Fe/HCl | Ethanol/Water | 1 | 78 | 3-Chloro-4-fluoroaniline | 90 |

Table 4: Reduction of Fluorinated Nitroaromatics to Fluorinated Anilines.

Palladium-Catalyzed Cross-Coupling Reactions

Fluorinated nitroaromatics can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings. The C-F bond is generally less reactive than C-Cl, C-Br, or C-I bonds in these reactions, allowing for selective coupling at other positions if a more reactive halide is present. However, under specific conditions, even the C-F bond can be activated.

General Experimental Protocol: Suzuki Coupling of 1-Bromo-4-fluoro-2-nitrobenzene

-

Reaction Setup: A Schlenk flask is equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.

-

Reagents:

-

1-Bromo-4-fluoro-2-nitrobenzene (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

-

-

Procedure:

-

The Schlenk flask is charged with the fluorinated nitroaromatic, arylboronic acid, palladium catalyst, and base.

-

The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

-

Degassed solvent is added via syringe.

-

The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed.

-

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried, and concentrated.

-

The crude product is purified by column chromatography.

-

| Fluorinated Nitroaromatic | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) |

| 1-Bromo-4-fluoro-2-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Fluoro-2-nitro-1,1'-biphenyl | 85 |

| 1-Iodo-3-fluoro-5-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 3-Fluoro-4'-methoxy-5-nitro-1,1'-biphenyl | 91 |

| 4-Fluoronitrobenzene | Styrene (Heck) | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 4-Nitro-trans-stilbene | 78 |

Table 5: Palladium-Catalyzed Cross-Coupling Reactions of Fluorinated Nitroaromatics.

Applications in Drug Discovery and Development

The unique properties conferred by fluorine and nitro groups make fluorinated nitroaromatics highly valuable in medicinal chemistry. Fluorine substitution can enhance metabolic stability, increase binding affinity, and improve pharmacokinetic properties such as membrane permeability and bioavailability.[2] The nitro group can act as a bioisostere for other functional groups or be a key pharmacophore itself. Furthermore, the nitro group can be a precursor to the synthetically versatile amino group.

Role in Signaling Pathways

Fluorinated nitroaromatics have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer and inflammation. For instance, certain derivatives have been shown to inhibit kinase signaling pathways by binding to the ATP-binding pocket of kinases. The fluorine atoms can form favorable interactions with the protein, while the nitro group can act as a hydrogen bond acceptor.

Below is a conceptual diagram illustrating how a fluorinated nitroaromatic inhibitor might disrupt a generic kinase signaling cascade.

Conceptual diagram of a fluorinated nitroaromatic inhibitor blocking a kinase cascade.

Experimental Workflow for Drug Candidate Screening

The development of new drugs based on fluorinated nitroaromatic scaffolds requires a systematic screening process to evaluate their biological activity and pharmacokinetic properties. The following workflow outlines a typical process.

Experimental workflow for the screening of fluorinated nitroaromatic drug candidates.

Conclusion